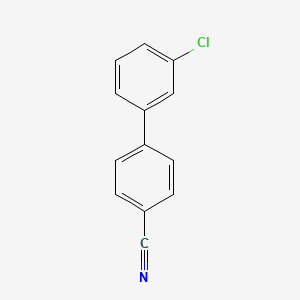

4-(3-Chlorophenyl)benzonitrile

Descripción general

Descripción

4-(3-Chlorophenyl)benzonitrile is a chemical compound with the CAS Number: 5728-39-2. It has a molecular weight of 213.67 . It is used in various applications due to its properties .

Synthesis Analysis

The synthesis of benzonitriles, including 4-(3-Chlorophenyl)benzonitrile, can be achieved through a method involving the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .Molecular Structure Analysis

The molecular structure of 4-(3-Chlorophenyl)benzonitrile has been studied using Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Aplicaciones Científicas De Investigación

Spectroscopic Characterization and Molecular Structure Analysis

4-(3-Chlorophenyl)benzonitrile: is utilized in spectroscopic studies to understand its molecular structure and vibrational modes. Density Functional Theory (DFT) is often applied to support the experimental analysis of its vibrational modes. The molecular electrostatic potential (MEP) map derived from these studies indicates active regions of charge distribution, which is crucial for understanding the reactivity and interaction with other molecules .

Dielectric Studies

This compound’s dielectric properties, such as dielectric constant at microwave and optical frequencies, relaxation time, and static dielectric constant, are of interest in materials science. These properties are essential for applications in electronics and photonics, where the manipulation of dielectric properties at different frequencies is required .

Biological Activities and Pharmaceutical Applications

In the pharmaceutical industry, 4-(3-Chlorophenyl)benzonitrile derivatives are explored for their biological activities. For example, derivatives have been studied for their potential as antibacterial agents, particularly against MRSA (Methicillin-resistant Staphylococcus aureus), which is a significant concern due to antibiotic resistance .

Nonlinear Optical Material Research

The structural analogs of 4-(3-Chlorophenyl)benzonitrile are promising materials for nonlinear optical applications. They are investigated for their efficiency in second harmonic generation, which is a fundamental process in laser technology and optical signal processing .

Chemical Synthesis and Catalysis

As a versatile precursor, 4-(3-Chlorophenyl)benzonitrile is used in chemical synthesis to create various complex molecules. Its reactivity is harnessed in catalytic processes to facilitate the formation of new chemical bonds, leading to the synthesis of novel compounds with potential applications in different industries .

Environmental Impact Studies

The environmental impact of 4-(3-Chlorophenyl)benzonitrile and its derivatives is also a field of study. Researchers assess its bioaccumulation and effects on aquatic life, aiming to understand and mitigate any potential negative impacts resulting from its industrial use .

Interstellar Medium Research

Interestingly, benzonitrile derivatives have been detected in space, marking the first time a specific aromatic molecule has been identified in the interstellar medium. This discovery opens up new avenues for astrochemistry research, where compounds like 4-(3-Chlorophenyl)benzonitrile can help in understanding the chemical composition of the universe .

Safety and Hazards

Mecanismo De Acción

Target of Action

A structurally similar compound, l-778123, is known to target protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha, protein farnesyltransferase subunit beta, and geranylgeranyl transferase type-1 subunit beta . These proteins play crucial roles in post-translational modification of proteins, which is essential for their function.

Mode of Action

For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s worth noting that benzonitrile derivatives have been used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds , indicating potential involvement in biochemical pathways related to these compounds.

Pharmacokinetics

The pharmacokinetic properties of similar compounds, such as l-778123, suggest that absorption, distribution, metabolism, and excretion may be variable .

Result of Action

The compound’s potential to undergo reactions at the benzylic position suggests it could induce changes in molecular structures or cellular processes .

Propiedades

IUPAC Name |

4-(3-chlorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNMDPMKZISVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362690 | |

| Record name | 4-(3-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorophenyl)benzonitrile | |

CAS RN |

5728-39-2 | |

| Record name | 4-(3-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1607583.png)

![5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B1607587.png)

![Methyl 3-amino-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B1607601.png)

![Benzyl-[1-(4-cyclohexylphenyl)ethyl]amine](/img/structure/B1607603.png)